3,3,6-Trimethyloctane

Physicochemical Properties Isomer Comparison Fuel Research

3,3,6-Trimethyloctane is a C11H24 branched alkane with a molecular weight of 156.31 g/mol. As a member of the trimethyloctane isomer family, it possesses a unique substitution pattern featuring geminal methyl groups at the 3‑position and a single methyl branch at the 6‑position.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 62016-42-6
Cat. No. B14554627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,6-Trimethyloctane
CAS62016-42-6
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCC(C)CCC(C)(C)CC
InChIInChI=1S/C11H24/c1-6-10(3)8-9-11(4,5)7-2/h10H,6-9H2,1-5H3
InChIKeyCFESHXNQRRYSED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,6-Trimethyloctane (CAS 62016-42-6) for Scientific Procurement: Product Classification and Baseline Characteristics


3,3,6-Trimethyloctane is a C11H24 branched alkane with a molecular weight of 156.31 g/mol [1]. As a member of the trimethyloctane isomer family, it possesses a unique substitution pattern featuring geminal methyl groups at the 3‑position and a single methyl branch at the 6‑position [2]. This specific structural arrangement is a key determinant of its physicochemical and combustion properties, differentiating it from its numerous constitutional isomers [3]. The compound is of interest in fuel research, thermodynamic studies, and as a reference standard in analytical chemistry [4].

Why 3,3,6-Trimethyloctane Cannot Be Substituted with Other C11H24 Isomers: A Procurement and Research Perspective


Within the C11H24 isomeric space, 3,3,6‑trimethyloctane cannot be treated as a generic, interchangeable alkane due to its distinct branching architecture. Its specific arrangement of methyl groups fundamentally alters its physical properties, such as boiling point and density, and is anticipated to significantly influence its combustion kinetics and environmental partitioning behavior compared to closely related isomers like 3,3,5‑trimethyloctane, 2,4,6‑trimethyloctane, or 2,2,6‑trimethyloctane . For instance, even small differences in boiling point among isomers can affect their behavior in distillation processes or their elution order in gas chromatography, while differences in thermodynamic stability and autoignition resistance are critical for fuel formulation studies [1]. Selecting a specific isomer ensures experimental reproducibility and accuracy in applications ranging from analytical standard development to mechanistic fuel research. Therefore, procurement must be precise, as substitution with a different trimethyloctane isomer can introduce uncharacterized variables, invalidating comparative data and leading to flawed conclusions .

Quantitative Evidence Guide for 3,3,6-Trimethyloctane (CAS 62016-42-6): Performance and Property Differentiators


Comparative Physicochemical Properties of 3,3,6-Trimethyloctane vs. Isomers

The physical properties of 3,3,6‑trimethyloctane are distinct from its closest isomers. Its reported boiling point of 175.5 °C [1] and liquid density of 0.749 g/mL are the direct result of its unique branching pattern. These values differ from those of other trimethyloctanes, such as 2,2,6‑trimethyloctane (boiling point ~172‑174 °C, density ~0.735‑0.742 g/mL) and 3,3,5‑trimethyloctane (density ~0.747‑0.8 g/mL) . These quantitative differences, while subtle, are critical for applications requiring precise thermodynamic modeling or for the development of analytical methods where retention times are directly correlated to boiling points .

Physicochemical Properties Isomer Comparison Fuel Research

Thermodynamic Property Availability: 3,3,6-Trimethyloctane vs. Class Baseline

For rigorous thermodynamic modeling and process simulation, access to critically evaluated property data is a primary procurement driver. NIST/TRC Web Thermo Tables (WTT) provides a comprehensive set of critically evaluated recommendations for 3,3,6‑trimethyloctane, including data on normal boiling temperature, critical properties, density, enthalpy of vaporization, heat capacity, and viscosity as a function of temperature and pressure [1]. While similar data sets are available for some isomers like 2,2,6‑trimethyloctane, the availability of this specific, vetted dataset for 3,3,6‑trimethyloctane from a primary metrology institute provides a higher degree of confidence and traceability compared to relying on estimated values or data from less authoritative sources [2].

Thermodynamics Process Modeling Chemical Engineering

Predicted Octane Number Differentiation Based on Branching Topology

A key performance indicator for fuel components is octane number, which is strongly influenced by molecular branching. The 3,3,6‑trimethyloctane structure features a gem‑dimethyl group and a separate methyl branch, which creates a highly branched topology known to increase resistance to autoignition [1]. While specific octane numbers for this compound are not publicly available, established structure-property relationships predict that the degree of branching in 3,3,6‑trimethyloctane will confer a higher octane number compared to linear undecane (which has a cetane number around 70-90) and likely a different octane rating compared to isomers with less favorable branching, such as 2,4,6‑trimethyloctane, which has a more symmetrically distributed and less sterically hindered structure [2][3].

Fuel Research Combustion Kinetics Octane Number

Optimal Application Scenarios for Procuring 3,3,6-Trimethyloctane (CAS 62016-42-6)


Development and Validation of GC‑MS Methods for Complex Hydrocarbon Mixtures

The distinct boiling point of 3,3,6‑trimethyloctane (175.5 °C) [1] and its unique mass spectrum make it an ideal compound for developing and validating gas chromatography‑mass spectrometry (GC‑MS) methods aimed at analyzing complex hydrocarbon mixtures, such as fuels or environmental samples . Its specific retention time allows it to be used as a reference marker to resolve co‑elution issues that may occur with other C11H24 isomers, ensuring accurate identification and quantification of target analytes in complex matrices [2].

Precise Calibration of Thermodynamic Models and Process Simulators

Researchers and engineers developing thermodynamic models or simulating chemical processes (e.g., distillation, combustion) require high‑quality, critically evaluated data. The availability of extensive thermophysical property data for 3,3,6‑trimethyloctane from NIST/TRC Web Thermo Tables [3] makes it a preferred compound for calibrating equations of state and validating simulation software. Using this specific isomer, for which authoritative data exists, minimizes the uncertainty in model predictions compared to using isomers with only estimated or sparse property data [4].

Mechanistic Studies of Alkane Combustion and Fuel Property Optimization

The specific branching architecture of 3,3,6‑trimethyloctane, featuring a gem‑dimethyl group, makes it a valuable model compound for studying the relationship between molecular structure and combustion behavior [5]. By comparing its ignition delay time or intermediate species profile with those of other C11H24 isomers (e.g., 2,4,6‑trimethyloctane or 2,2,6‑trimethyloctane), researchers can gain quantitative insights into how specific branching patterns influence autoignition chemistry and pollutant formation. This knowledge is critical for the rational design of cleaner‑burning, high‑performance fuels [6].

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